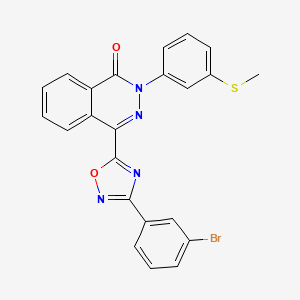

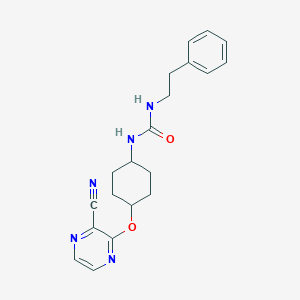

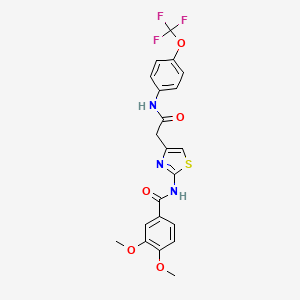

![molecular formula C15H16N2O4S2 B2839617 (Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 851716-49-9](/img/structure/B2839617.png)

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-microbial properties .

Molecular Structure Analysis

The compound contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The presence of the acetylthio and imino groups, as well as the ethyl and methyl groups, would further influence the compound’s properties.Aplicaciones Científicas De Investigación

Oxidative Synthesis in Heterocyclic Chemistry

(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate is related to compounds that have been synthesized using oxidative routes, particularly focusing on the heterocyclic cores of benzothiazole natural products. Such oxidative synthesis methods are crucial for developing novel compounds with potential applications in various fields including pharmacology and material science (Blunt et al., 2015).

Catalysis in Chemical Reactions

The compound is structurally related to those used in catalytic reactions, specifically in transesterification and acylation reactions. The use of N-heterocyclic carbenes as catalysts in these processes demonstrates its relevance in enhancing reaction efficiency, which is significant in industrial and synthetic organic chemistry (Grasa et al., 2003).

Antimicrobial Applications

Derivatives of similar structural frameworks have shown antimicrobial properties. For instance, certain thiazolo[4,5-d]pyrimidines starting from related ethyl amino-2,3-dihydro-thiazole-carboxylates exhibited significant inhibitory effects against Gram-positive bacteria and yeasts. This suggests potential applications of the compound in developing antimicrobial agents (Balkan et al., 2001).

Synthetic Studies in Peptide Chemistry

In peptide chemistry, compounds with a similar structural core are used for studying the synthesis and isomerization of amino acid components in peptides. These studies are essential for understanding the behavior of peptide-based drugs and designing new therapeutic agents (Hirotsu et al., 1970).

Synthesis and Characterization of Complexes

The synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which are structurally related to this compound, reveal its significance in coordination chemistry. These complexes have shown good antimicrobial activity against several bacterial strains, indicating the compound's relevance in bioinorganic chemistry (Mishra et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(2-acetylsulfanylacetyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S2/c1-4-17-11-6-5-10(14(20)21-3)7-12(11)23-15(17)16-13(19)8-22-9(2)18/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXAEIZVINSTIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

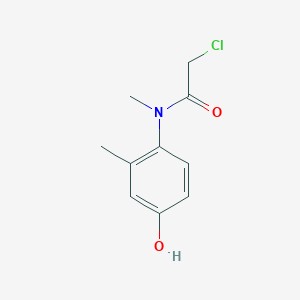

![1-{[1-(3,4-dichlorobenzoyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2839539.png)

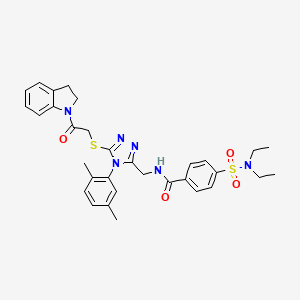

![2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2839543.png)

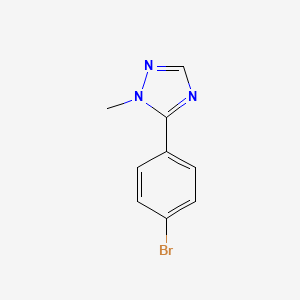

![1,1-Difluoro-6-azaspiro[2.5]octan-5-one](/img/structure/B2839546.png)

![3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2839548.png)